3-Benzyl-2-cyclohexylindazole is a synthetic compound belonging to the indazole family, characterized by its unique structure which includes a benzyl group and a cyclohexyl group. Indazoles are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry, particularly as ligands in neuroscience research and as precursors in the synthesis of various pharmaceuticals.
The compound is classified under heterocyclic compounds, specifically within the indazole derivatives. Indazoles can be synthesized through various methods, including palladium-catalyzed reactions and condensation processes involving hydrazines and carbonyl compounds. The classification of 3-benzyl-2-cyclohexylindazole falls under synthetic cannabinoids, which have garnered attention due to their psychoactive properties and potential therapeutic applications .
The synthesis of 3-benzyl-2-cyclohexylindazole typically involves several steps, including:
The synthesis may utilize various reagents and conditions, including palladium catalysts for cross-coupling reactions or specific solvents that enhance yield and selectivity. For instance, the use of ultrasound-assisted methods has been reported to improve reaction efficiency and product yield in similar indazole syntheses .
The molecular structure of 3-benzyl-2-cyclohexylindazole can be represented as follows:
The structure features:
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure. For example, NMR data may show characteristic shifts indicating the presence of both aromatic (benzyl) and aliphatic (cyclohexyl) protons .
3-Benzyl-2-cyclohexylindazole can participate in various chemical reactions due to its functional groups:
These reactions often require specific conditions such as temperature control, choice of solvent, and reaction time to optimize yields and selectivity.
The mechanism of action for compounds like 3-benzyl-2-cyclohexylindazole is primarily studied in relation to their interaction with cannabinoid receptors (CB1 and CB2). These receptors are part of the endocannabinoid system, which plays a critical role in various physiological processes.
Quantitative pharmacological studies often utilize assays such as fluorometric imaging plate reader assays to evaluate receptor activity and potency .
Relevant analytical techniques such as Infrared Spectroscopy (IR) and Ultraviolet-visible Spectroscopy (UV-Vis) are used for detailed characterization .
3-Benzyl-2-cyclohexylindazole has potential applications in various fields:
The indazole scaffold has emerged as a privileged structure in medicinal chemistry due to its versatile pharmacokinetic properties and ability to modulate diverse biological targets. Historically, indazole derivatives gained prominence with the FDA approval of first-generation TRK inhibitors like larotrectinib (2018) and entrectinib (2019) for NTRK fusion-positive cancers [1]. These drugs validated indazole’s capacity to achieve high kinase selectivity, particularly through interactions with the hinge region of tyrosine kinases. Larotrectinib’s pyrazolo[1,5-a]pyrimidine skeleton enabled exceptional TRK selectivity, while entrectinib demonstrated multitarget inhibition of ROS1, ALK, and TRK kinases [1]. Subsequent research focused on overcoming acquired resistance mutations (e.g., solvent-front TRKAG595R and xDFG TRKAG667C), leading to second-generation inhibitors such as selitrectinib and repotrectinib. These compounds employed macrocyclization strategies to evade steric clashes with mutated residues [1].
Recent innovations include molecular hybridization techniques, exemplified by compound B1 (0.11 μM IC₅₀ against TRKAG595R), which integrated a 5-fluoro-2-methoxybenzylamine fragment onto an indazole core [1]. Synthetic methodologies also advanced significantly, as seen in routes featuring:
Table 1: Evolution of Key Indazole-Based Therapeutics
Compound | Target(s) | Key Structural Feature | Clinical/Research Impact |
---|---|---|---|
Larotrectinib | TRK | Pyrazolo[1,5-a]pyrimidine | First FDA-approved TRK inhibitor (2018) |
Entrectinib | TRK/ROS1/ALK | 3-Substituted indazole | Multitarget kinase inhibition |
Selitrectinib | TRK resistance mutants | Macrocyclic indazole derivative | Overcomes solvent-front mutations |
Compound B1 | TRKAG595R | Hybrid benzylamine-indazole core | IC₅₀ = 0.11 μM against mutant TRKA [1] |
3-Benzyl-2-cyclohexylindazole exemplifies a strategically engineered indazole derivative designed to address polypharmacological challenges. Its structure merges three pharmacophoric elements:
This compound’s design leverages docking-driven optimization, as demonstrated in ULK1 inhibitor development. Similar indazoles like SR-17398 bind ULK1 via:
Table 2: Binding Interactions of Engineered Indazole Derivatives
Structural Element | Target Interaction | Biological Impact |
---|---|---|
Indazole N1/N2 | H-bond with hinge region (e.g., TRKA Glu590) | Anchors ATP-competitive inhibition |
C3-Benzyl | π-Stacking with gatekeeper residue (e.g., Tyr94) | Enhances selectivity and potency |
N2-Cyclohexyl | Hydrophobic pocket occupation | Improves metabolic stability and solubility |
Synthetic routes to analogous compounds emphasize practicality:
This multifunctional architecture positions 3-benzyl-2-cyclohexylindazole as a versatile scaffold for targeting neurodegeneration, oncology, and inflammation—validated by its structural congruence with clinical candidates like pazopanib (VEGFR inhibitor) and S-217622 (COVID-19 protease inhibitor) [7].
Table 3: Synthesis Strategies for 3-Substituted Indazoles
Method | Conditions | Scope | Yield Range |
---|---|---|---|
Reductive amination | Fe powder, NH₄Cl/EtOH/H₂O | 5-Nitroindazole → 5-Aminoindazole | 70–90% [1] |
Suzuki coupling | Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O, 80°C | Aryl/heteroaryl boronate coupling at C7 | 60–85% [1] |
Photocatalytic carbamoylation | 4CzIPN, Cs₂CO₃, DMSO, O₂, 405 nm LED | C3-carbamoylation with oxamic acids | 42–94% [7] |
Reference: Key Compounds in Article
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1